d-threo-PDMP

Sphingolipid metabolism Enantiomer selectivity GSL biosynthesis

d-threo-PDMP hydrochloride (CAS 139889-62-6) is the stereochemically pure D-threo (1R,2R) enantiomer of PDMP—the sole isomer among four that inhibits glucosylceramide synthase (GCS; Ki=0.7 µM). The L-threo enantiomer antagonizes GSL biosynthesis, rendering racemic mixtures unreliable. This compound selectively blocks GlcCer and downstream GSL production without inhibiting galactosylceramide synthase or β-glucocerebrosidase. For in vivo cardiovascular models, combine with PEG-SA nanoparticles to extend residence time from <1 hour to 48+ hours. Procure only the pure D-threo enantiomer to ensure experimental reproducibility and valid cross-study comparisons.

Molecular Formula C23H39ClN2O3
Molecular Weight 427.03
CAS No. 139889-62-6; 80938-69-8
Cat. No. B2911514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-threo-PDMP
CAS139889-62-6; 80938-69-8
Molecular FormulaC23H39ClN2O3
Molecular Weight427.03
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
InChIKeyHVJHJOYQTSEKPK-BLDCTAJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





d-threo-PDMP (CAS 139889-62-6): Procurement Specifications and Pharmacological Classification


d-threo-PDMP (hydrochloride, CAS 139889-62-6; also referred to as (+)-D-threo-PDMP or D-PDMP) is a synthetic ceramide analog and a stereospecific inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS; EC 2.4.1.80) [1]. This compound represents one of four possible stereoisomers of PDMP and is specifically the D-threo (1R,2R) enantiomer, which has been identified as the active inhibitory component of racemic DL-threo-PDMP [2]. d-threo-PDMP competitively blocks the first committed step in glycosphingolipid (GSL) biosynthesis, leading to depletion of glucosylceramide (GlcCer) and downstream complex GSLs including lactosylceramide (LacCer) and gangliosides [1].

Why Generic Substitution of d-threo-PDMP with Racemic Mixtures or Alternative GCS Inhibitors is Scientifically Invalid


Substituting d-threo-PDMP with its racemic mixture (DL-threo-PDMP), alternative stereoisomers, or other GCS inhibitors introduces critical experimental variability that cannot be normalized through dose adjustment. The PDMP molecule contains two adjacent chiral centers yielding four possible stereoisomers, yet only the D-threo (1R,2R) configuration exhibits GCS inhibitory activity [1]. The L-threo enantiomer not only lacks inhibitory activity but actively stimulates GSL biosynthesis, producing functionally antagonistic effects [2]. Furthermore, d-threo-PDMP demonstrates a unique mixed competition kinetic profile (Ki = 0.7 µM) against ceramide that distinguishes it from structurally distinct GCS inhibitors such as N-butyldeoxynojirimycin or eliglustat, which possess different selectivity profiles and P-glycoprotein recognition properties [1]. Therefore, experimental reproducibility and valid cross-study comparisons mandate procurement of the stereochemically pure D-threo enantiomer.

Quantitative Evidence Differentiating d-threo-PDMP from Closest Analogs and Alternative GCS Inhibitors


Stereospecific Inhibition: d-threo-PDMP as the Sole Active Enantiomer Among Four PDMP Isomers

Among the four possible stereoisomers of PDMP (D-threo, L-threo, D-erythro, L-erythro), only the D-threo (1R,2R) enantiomer inhibits glucosylceramide synthase activity [1]. In direct comparative enzyme assays, D-threo-PDMP inhibited GlcCer synthase with an IC50 of 5 µM, whereas the L-threo, D-erythro, and L-erythro isomers demonstrated no detectable inhibitory activity [1]. This stereochemical requirement is absolute: procurement of any alternative PDMP stereoisomer or racemic mixture will fail to achieve GCS inhibition proportional to the D-threo content.

Sphingolipid metabolism Enantiomer selectivity GSL biosynthesis

Functional Antagonism: L-threo-PDMP Stimulates GSL Biosynthesis While d-threo-PDMP Inhibits It

Direct comparative studies in B16 melanoma cells demonstrate that the enantiomeric pair D-threo-PDMP and L-threo-PDMP produce functionally opposing effects on glycosphingolipid biosynthesis [1]. Metabolic labeling with [3H]galactose revealed that D-threo-PDMP markedly inhibited incorporation of radioactivity into GlcCer, LacCer, and GM3, whereas L-threo-PDMP significantly increased incorporation into these same GSL species [1]. In cell lysate assays, D-threo-PDMP inhibited LacCer synthase and GM3 synthase in addition to GlcCer synthase, while L-threo-PDMP showed no inhibition in vitro [1].

Functional antagonism Enantiomer pharmacology Glycosphingolipid metabolism

Mixed Competition Kinetics and Target Selectivity Profile Differentiating d-threo-PDMP from Alternative GCS Inhibitors

Kinetic analysis established that d-threo-PDMP acts through mixed competition against ceramide with an IC50 of 5 µM and a Ki of 0.7 µM [1]. Critically, d-threo-PDMP does not inhibit UDP-galactose:N-acylsphingosine galactosyltransferase (galactosylceramide synthase) or β-glucocerebrosidase at concentrations sufficient for complete GCS inhibition [1]. This selectivity profile contrasts with N-butyldeoxynojirimycin (NB-DNJ, miglustat), which inhibits α-glucosidase I in addition to GCS, and N-butyldeoxygalactonojirimycin, which exhibits a distinct selectivity signature [1].

Enzyme kinetics Target selectivity Competitive inhibition

In Vivo Pharmacokinetic Differentiation: d-threo-PDMP Clearance and Polymer-Encapsulation Efficacy

Unconjugated d-threo-PDMP exhibits rapid in vivo clearance with a residence time of less than one hour in treated mice, a pharmacokinetic limitation that has historically hindered therapeutic translation [1]. Polymer encapsulation using PEG-sebacic acid (PEG-SA) nanoparticles increased the residence time to at least four hours, with detectable compound persistence up to 48 hours or longer [1]. This encapsulation-mediated extension of in vivo longevity resulted in an order of magnitude gain in efficacy for atherosclerosis and cardiac hypertrophy intervention in apoE-/- mice fed a high-fat, high-cholesterol diet [1].

Pharmacokinetics Drug delivery In vivo residence time

P-glycoprotein Recognition and CNS Penetration Limitations: Rationale for Analog Development

d-threo-PDMP is recognized as a substrate by P-glycoprotein (MDR1), which restricts its brain penetration and limits utility for CNS applications [1]. This property has driven property-based medicinal chemistry efforts to design PDMP-derived analogs (e.g., CCG-203586) that retain GCS inhibitory activity while lacking MDR1 recognition [1]. The parent d-threo-PDMP molecule therefore is not recommended for studies requiring central nervous system target engagement without prior formulation or structural modification.

Blood-brain barrier P-glycoprotein CNS drug delivery

Validated Research Applications for d-threo-PDMP Based on Quantitative Evidence


In Vitro Studies Requiring Stereochemically Defined GCS Inhibition

d-threo-PDMP (CAS 139889-62-6) is the preferred reagent for in vitro experiments investigating the biological functions of glucosylceramide-derived glycosphingolipids. The compound inhibits GCS with an IC50 of 5 µM and Ki of 0.7 µM in cell-free enzyme assays, and effectively depletes GlcCer, LacCer, and GM3 in B16 melanoma cells at concentrations of 10-25 µM [1]. Because only the D-threo enantiomer exhibits inhibitory activity among the four PDMP stereoisomers, procurement of the stereochemically pure compound ensures experimental reproducibility and avoids confounding effects from inactive or antagonistic isomers [2].

Cardiovascular Disease Models with Polymer-Encapsulated Formulation

d-threo-PDMP demonstrates efficacy in atherosclerosis and cardiac hypertrophy models when administered via biodegradable polymer encapsulation. PEG-SA nanoparticle encapsulation extends in vivo residence time from <1 hour to ≥4 hours (up to 48+ hours), yielding an order of magnitude improvement in therapeutic efficacy in apoE-/- mice fed a high-fat, high-cholesterol diet [1]. Researchers pursuing in vivo cardiovascular applications should procure d-threo-PDMP in conjunction with, or for subsequent incorporation into, polymer-based delivery systems.

Peripheral Glycosphingolipid Metabolism Studies (Non-CNS)

d-threo-PDMP is well-suited for investigating GSL function in peripheral tissues and cell types where blood-brain barrier penetration is not required. The compound is recognized as a P-glycoprotein (MDR1) substrate, limiting CNS exposure [1]. Studies targeting peripheral organs—including liver, kidney, vasculature, and immune cells—can effectively utilize d-threo-PDMP to deplete GlcCer and downstream GSLs. For CNS applications requiring direct brain target engagement, alternative PDMP-derived analogs lacking MDR1 recognition (e.g., CCG-203586) are more appropriate [1].

Enzymology Studies of GCS Kinetics and Ceramide Competition

d-threo-PDMP serves as a validated tool compound for investigating UDP-glucose:ceramide glucosyltransferase enzymology. Its mixed competition mechanism against ceramide (Ki = 0.7 µM) and lack of inhibition against galactosylceramide synthase and β-glucocerebrosidase provide a clean pharmacological profile for dissecting GCS-specific contributions to sphingolipid metabolism [1]. This selectivity distinguishes d-threo-PDMP from broader-spectrum imino sugar inhibitors such as NB-DNJ and supports its use in studies requiring exclusive GCS pathway interrogation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-threo-PDMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.